

Application Notes and Protocols for NMR Spectroscopy using Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$

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Compound of Interest

Compound Name: Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing $^{13}\text{C}_5,^{15}\text{N}$ -labeled Lenalidomide in Nuclear Magnetic Resonance (NMR) spectroscopy for studying its interaction with target proteins, primarily Cereblon (CRBN), and the subsequent formation of ternary complexes. The protocols outlined below are designed to offer detailed methodologies for key experiments, enabling researchers to elucidate binding interfaces, determine binding affinities, and understand the structural basis of Lenalidomide's mechanism of action.

Introduction

Lenalidomide is an immunomodulatory drug with potent anti-cancer properties, primarily used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), which in turn modulates the ubiquitination and subsequent degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3, and the protein kinase CK1 α .^{[1][2]} Understanding the molecular interactions between Lenalidomide, CRBN, and these neosubstrates is crucial for the development of novel therapeutics.

The use of isotopically labeled Lenalidomide, specifically with ^{13}C and ^{15}N (Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$), offers significant advantages for NMR-based studies. Isotopic labeling allows for the selective observation of the ligand in complex NMR spectra, facilitating the unambiguous assignment of signals and the detailed characterization of its binding mode and kinetics. These techniques are invaluable for mapping the binding site, determining binding affinities, and

providing structural insights into the ternary complex formation. While Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$ is also used as an internal standard for quantitative analysis by mass spectrometry, these notes will focus on its application in NMR spectroscopy for interaction studies.

Data Presentation

The following table summarizes key quantitative data related to the interaction of Lenalidomide and its analogs with CRBN, derived from various biophysical techniques, including NMR spectroscopy. This data is essential for comparative analysis and for designing experiments.

Compound	Target Protein	Technique	Dissociation Constant (K_d) / IC_{50}	Reference
Pomalidomide	C-terminal Domain of CRBN (CdCRBN)	^1H , ^{15}N -HSQC NMR Titration	$55 \pm 1.8 \mu\text{M}$	[3]
Pomalidomide	C-terminal Domain of CRBN (CdCRBN)	Isothermal Titration Calorimetry (ITC)	$12.5 \mu\text{M}$	[3]
Pomalidomide	C-terminal Domain of CRBN (CdCRBN)	FRET-based Competition Assay	$K_i = 2.1 \mu\text{M}$	[3]
Lenalidomide	CRBN in U266 cell extracts	Affinity Bead Binding	$\text{IC}_{50} \approx 2 \mu\text{M}$	
Pomalidomide	CRBN in U266 cell extracts	Affinity Bead Binding	$\text{IC}_{50} \approx 2 \mu\text{M}$	

Experimental Protocols

This section provides detailed protocols for key NMR experiments utilizing Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$ to study its interaction with a target protein like CRBN.

Protocol 1: ^1H - ^{15}N HSQC Titration for Binding Affinity Determination

This protein-observed NMR experiment monitors changes in the chemical shifts of the backbone amide protons and nitrogens of a ^{15}N -labeled protein upon titration with unlabeled or ^{13}C , ^{15}N -labeled Lenalidomide. This technique is used to identify the binding interface and determine the dissociation constant (K_d).^{[4][5][6]}

Materials:

- ^{15}N -labeled target protein (e.g., CRBN) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5).
- Lenalidomide- $^{13}\text{C}_5$, ^{15}N stock solution of known concentration in a compatible solvent (e.g., DMSO- d_6).
- NMR tubes.
- NMR spectrometer equipped with a cryogenic probe.

Procedure:

- Sample Preparation:
 - Prepare a sample of ^{15}N -labeled protein at a concentration of 50-200 μM in the NMR buffer, containing 10% D_2O for the lock signal.
 - Prepare a stock solution of Lenalidomide- $^{13}\text{C}_5$, ^{15}N at a concentration at least 10-20 times higher than the protein concentration.
- NMR Data Acquisition:
 - Acquire a reference ^1H - ^{15}N HSQC spectrum of the ^{15}N -labeled protein alone.
 - Perform a stepwise titration by adding small aliquots of the Lenalidomide- $^{13}\text{C}_5$, ^{15}N stock solution to the protein sample.
 - After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

- Acquire a ^1H - ^{15}N HSQC spectrum at each titration point. The molar ratios of ligand to protein could range from 0.25:1 to 10:1 or higher, until saturation is observed.
- Data Analysis:
 - Process and overlay the series of HSQC spectra.
 - Identify the protein resonances that show significant chemical shift perturbations (CSPs) upon addition of Lenalidomide.
 - Calculate the weighted average chemical shift difference ($\Delta\delta$) for each affected residue using the following equation: $\Delta\delta = \sqrt{(\Delta\delta_{\text{H}})^2 + (\alpha * \Delta\delta_{\text{N}})^2}$ where $\Delta\delta_{\text{H}}$ and $\Delta\delta_{\text{N}}$ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2).^[7]
 - Plot the chemical shift perturbations as a function of the molar ratio of Lenalidomide to protein.
 - Fit the titration curves to a one-site binding model to determine the dissociation constant (K_d).

Protocol 2: Saturation Transfer Difference (STD) NMR for Epitope Mapping

This ligand-observed NMR technique is used to identify which parts of Lenalidomide are in close proximity to the protein in the bound state, thus mapping the binding epitope.^{[8][9][10]} This experiment can be performed with unlabeled protein.

Materials:

- Unlabeled target protein (e.g., CRBN).
- Lenalidomide- $^{13}\text{C}_5$, ^{15}N .
- NMR buffer (deuterated, e.g., Tris- D_{11} , NaCl in D_2O).
- NMR tubes.

- NMR spectrometer.

Procedure:

- Sample Preparation:
 - Prepare a sample containing the target protein (10-50 μM) and Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$ (1-5 mM) in the deuterated NMR buffer. A high ligand-to-protein ratio is required.
 - Prepare a control sample containing only Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$ at the same concentration.
- NMR Data Acquisition:
 - Acquire a reference ^1H NMR spectrum of the control sample.
 - For the protein-ligand sample, acquire two sets of spectra:
 - On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1 to 0 ppm or 8 to 9 ppm).
 - Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30-40 ppm).
 - The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows only the signals of the ligand that have received saturation from the protein.
- Data Analysis:
 - Identify the signals present in the STD spectrum. These correspond to the protons of Lenalidomide that are in close contact with the protein.
 - Calculate the STD amplification factor (STD_A) for each proton of Lenalidomide: $\text{STD_A} = (I_{\text{off}} - I_{\text{on}}) / I_{\text{off}}$ where I_{off} and I_{on} are the signal intensities in the off-resonance and on-resonance spectra, respectively.

- The relative STD enhancements for different protons of Lenalidomide provide information about their proximity to the protein surface, allowing for the mapping of the binding epitope.

Protocol 3: Isotope-Edited NMR for Selective Observation of Bound Lenalidomide

This technique uses isotope filters to selectively observe the signals of the ^{13}C - or ^{15}N -labeled Lenalidomide while suppressing the signals from the unlabeled protein. This is particularly useful for studying the conformation of the bound ligand.[\[11\]](#)[\[12\]](#)

Materials:

- Unlabeled target protein (e.g., CRBN).
- Lenalidomide- $^{13}\text{C}_5$, ^{15}N .
- NMR buffer.
- NMR tubes.
- NMR spectrometer with capabilities for heteronuclear editing.

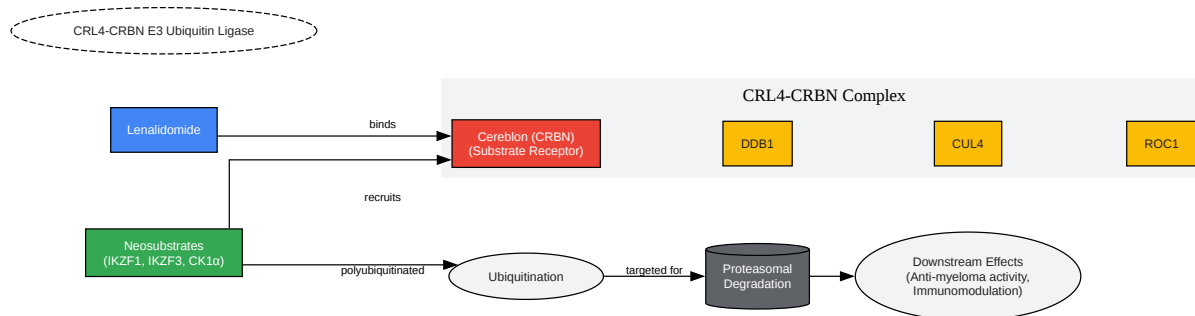
Procedure:

- Sample Preparation:
 - Prepare a sample containing the target protein and Lenalidomide- $^{13}\text{C}_5$, ^{15}N at a suitable concentration for NMR analysis (e.g., protein at 100-500 μM and ligand at a 1:1 to 5:1 molar ratio).
- NMR Data Acquisition:
 - Acquire a ^{13}C - or ^{15}N -edited ^1H NMR spectrum (e.g., a ^{13}C - or ^{15}N -filtered NOESY or TOCSY experiment).
 - These pulse sequences are designed to only detect protons that are directly attached to a ^{13}C or ^{15}N atom, effectively filtering out all the signals from the unlabeled protein.

- Data Analysis:
 - The resulting spectrum will only show the signals from Lenalidomide- $^{13}\text{C}_5$, ^{15}N .
 - Analyze the chemical shifts, coupling constants, and NOEs of the bound ligand to determine its conformation and to identify any conformational changes that occur upon binding.
 - Intermolecular NOEs between the labeled ligand and the unlabeled protein can also be observed in isotope-filtered NOESY experiments, providing direct distance restraints for structural modeling of the complex.

Visualizations

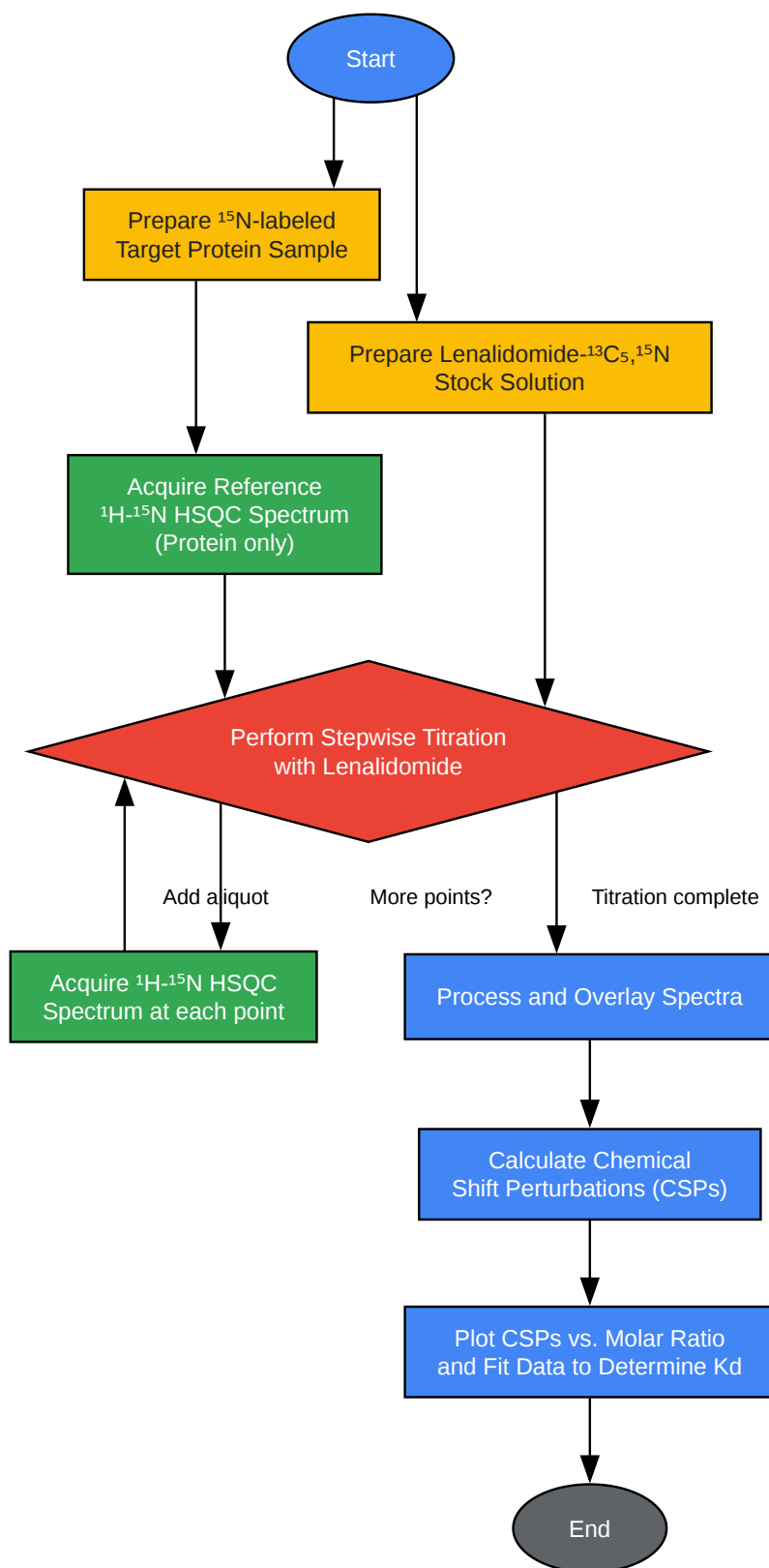
Signaling Pathway of Lenalidomide



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Caption: Lenalidomide-mediated protein degradation pathway.

Experimental Workflow for ^1H - ^{15}N HSQC Titration



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Caption: Workflow for determining binding affinity using HSQC titration.

Logical Relationship in STD NMR



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Caption: The principle of Saturation Transfer Difference (STD) NMR.

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